Product packaging for Rifamycin B dibutylethylhydrazide(Cat. No.:CAS No. 38123-28-3)

Rifamycin B dibutylethylhydrazide

Cat. No.: B13739693
CAS No.: 38123-28-3
M. Wt: 910.1 g/mol
InChI Key: IGGFRTRKZAPDSI-ZERZFNGNSA-N
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Description

Rifamycin B dibutylethylhydrazide is a chemical derivative of Rifamycin B, the first stable compound in the rifamycin class of antibiotics originally isolated from the bacterium Amycolatopsis mediterranei . As a member of the ansamycins, this compound is of significant interest in antibacterial research for its potential to inhibit bacterial DNA-dependent RNA polymerase (RNAP) . The rifamycins achieve their bactericidal effect by binding to the beta-subunit of RNAP, thereby blocking the initiation of RNA synthesis and halting protein production in susceptible bacteria . This mechanism is highly selective for prokaryotic enzymes, making the study of such compounds crucial for understanding and combating bacterial pathogens . Researchers may utilize this compound as a tool to explore structure-activity relationships within the rifamycin family, to investigate mechanisms of antibiotic resistance, which often arises from mutations in the rpoB gene encoding RNAP , and to develop novel strategies against mycobacteria and other stubborn Gram-positive and Gram-negative infections . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H71N3O13 B13739693 Rifamycin B dibutylethylhydrazide CAS No. 38123-28-3

Properties

CAS No.

38123-28-3

Molecular Formula

C49H71N3O13

Molecular Weight

910.1 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-[(dibutylamino)-ethylamino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C49H71N3O13/c1-13-16-22-51(23-17-14-2)52(15-3)37(54)26-62-36-25-34-44(58)39-38(36)40-46(32(9)43(39)57)65-49(11,47(40)59)63-24-21-35(61-12)29(6)45(64-33(10)53)31(8)42(56)30(7)41(55)27(4)19-18-20-28(5)48(60)50-34/h18-21,24-25,27,29-31,35,41-42,45,55-58H,13-17,22-23,26H2,1-12H3,(H,50,60)/b19-18+,24-21+,28-20+

InChI Key

IGGFRTRKZAPDSI-ZERZFNGNSA-N

Isomeric SMILES

CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

Canonical SMILES

CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origin of Product

United States

Synthetic Strategies and Methodologies for Rifamycin B Dibutylethylhydrazide and Analogues

Biosynthetic Pathways and Metabolic Engineering for Rifamycin (B1679328) B Production

Rifamycin B is a secondary metabolite produced by the bacterium Amycolatopsis rifamycinica (formerly known as Streptomyces mediterranei or Nocardia mediterranei). wikipedia.orgnih.govsemanticscholar.org Its biosynthesis is a complex process involving a Type I polyketide synthase (PKS) pathway. wikipedia.orgnih.govresearchgate.net The core structure is assembled from a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and extender units of acetate (B1210297) and propionate. nih.govwashington.edu

Genetic Modifications in Amycolatopsis rifamycinica

The elucidation of the rifamycin biosynthetic gene cluster has opened avenues for enhancing Rifamycin B production and generating novel analogues through genetic engineering. nih.govnih.gov The ~95 kb gene cluster contains genes responsible for the synthesis of the AHBA starter unit, the PKS machinery, and subsequent modifications of the polyketide chain. nih.gov

Key genetic modification strategies include:

Overexpression of Biosynthetic Genes: Increasing the expression of key genes in the rifamycin biosynthetic pathway can lead to higher yields. For instance, expressing a fusion protein of the Vitreoscilla hemoglobin gene (vhb) with a cytochrome P450 monooxygenase gene (rif-orf5) in A. mediterranei has been shown to significantly increase Rifamycin B production by improving oxygen availability for the crucial oxygenation steps in the biosynthesis. nih.gov

Manipulation of Regulatory Genes: The rifamycin gene cluster contains putative regulatory genes that control the expression of the entire pathway. nih.gov Modifying these regulators can switch on or enhance antibiotic production.

Combinatorial Biosynthesis: By swapping or modifying modules within the polyketide synthase genes, it is possible to create novel rifamycin derivatives with altered backbones. researchgate.netfrontiersin.org For example, substituting the acyltransferase domain of module 6 in the rifamycin PKS with that from the rapamycin (B549165) PKS resulted in the production of 24-desmethylrifamycin B. nih.gov

Mutant Selection: Traditional mutagenesis followed by screening for high-producing strains remains a valuable technique. A novel selection method using lysozyme (B549824) and barbital (B3395916) has been developed to isolate overproducing mutants of A. mediterranei. nih.gov

The table below summarizes some of the key genes in the rifamycin biosynthetic cluster and their functions.

Gene(s)FunctionReference
rifG - rifNBiosynthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA) wikipedia.org
rifA - rifEType I Polyketide Synthase (PKS) modules for chain assembly nih.govnih.gov
rifFAmide synthase that catalyzes the cyclization of the polyketide backbone nih.gov
rif-orf5 (cyp)Cytochrome P450 enzyme involved in an oxygen-dependent step nih.gov
rif15 and rif16Enzymes involved in the late steps of converting Rifamycin SV to Rifamycin B nih.gov
rifQ and rifOGenes whose manipulation can impact the yield of rifamycin derivatives frontiersin.orgfrontiersin.org

Optimization of Fermentation Processes for Precursor Availability

Key optimization strategies include:

Media Composition: The type and concentration of carbon and nitrogen sources are critical. frontiersin.orgnih.gov For instance, replacing ammonium (B1175870) sulfate (B86663) with potassium nitrate (B79036) as the nitrogen source has been shown to significantly increase Rifamycin B production. semanticscholar.org The addition of yeast extract at specific time points during fermentation can also enhance the yield. semanticscholar.org

Fed-Batch Fermentation: A fed-batch strategy, where nutrients are gradually added during the fermentation process, can extend the production phase and increase the final titer of Rifamycin B.

Morphological Selection: There is a correlation between the colony morphology of A. mediterranei and its Rifamycin B productivity. Selecting specific colony types for inoculation can lead to higher and more consistent yields. semanticscholar.org

Precursor Supplementation: While the bacterium synthesizes the AHBA precursor, supplementation of the medium with related compounds can sometimes influence the production levels. semanticscholar.org

The following table highlights the impact of different medium components on Rifamycin B production.

Medium Component/ConditionEffect on Rifamycin B ProductionReference
Potassium Nitrate (1.8%)Increased yield from 1.15 g/L to 2.92 g/L semanticscholar.org
Yeast Extract (0.1%)Increased yield by 70% when added after 2 days of incubation semanticscholar.org
Fed-batch glucose (12%) and yeast extract (0.1%)Increased yield by 57%
BarbitalAddition to the culture medium can direct the synthesis towards Rifamycin B google.com

Semisynthesis of Rifamycin B Hydrazides

While Rifamycin B is the primary product of fermentation, it has modest antibacterial activity. wikipedia.orgnih.gov To create more potent drugs, Rifamycin B is chemically converted into various derivatives, including hydrazides. researchgate.netnih.govnih.gov

Chemical Transformations from Rifamycin B and its Active Metabolites (e.g., Rifamycin S, SV)

The semisynthesis of rifamycin derivatives often begins with the conversion of Rifamycin B to more reactive intermediates like Rifamycin S or Rifamycin SV. wikipedia.orgnih.gov

Rifamycin B to Rifamycin S: Rifamycin B can be converted to Rifamycin S through a process of oxidation and hydrolysis. wikipedia.org This transformation can be achieved chemically, often under acidic conditions, though this method has disadvantages like foam formation and low yields. nih.gov Enzymatic methods using rifamycin oxidase are being explored as a more efficient alternative. nih.gov

Rifamycin S to Rifamycin SV: Rifamycin S can be readily reduced to the hydroquinone (B1673460) form, Rifamycin SV, which was the first rifamycin to be used clinically. wikipedia.org

Rifamycin O to Rifamycin S: Rifamycin S can also be prepared by the hydrolysis of Rifamycin O, another member of the rifamycin family. google.com

Specific Reaction Mechanisms for Dibutylethylhydrazide Formation

The formation of hydrazides from rifamycins (B7979662) involves the reaction of a suitable hydrazine (B178648) derivative with the rifamycin backbone. ontosight.aiontosight.ainih.gov The synthesis of Rifamycin B dibutylethylhydrazide specifically would involve the reaction of Rifamycin B (or a more reactive intermediate like Rifamycin S) with N,N-dibutyl-N'-ethylhydrazine.

The general mechanism for hydrazide formation from a carbonyl group, which is present in the quinone structure of Rifamycin S, involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone. In the case of rifamycins, the reaction typically occurs at the C-3 position of the naphthoquinone ring.

While the exact, detailed mechanism for the formation of this compound is not extensively described in the provided search results, the formation of hydrazides from hydrazidic halides is known to proceed through a rate-determining ionization to form an azocarbonium ion. rsc.org The reaction of hydrazines with β-dicarbonyl compounds, which share some structural similarities with the reactive sites in rifamycins, is a complex process that can lead to various isomeric products. researchgate.net

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of the final hydrazide product are highly dependent on the reaction conditions. Key factors include:

Solvent: The choice of solvent can significantly impact the reaction rate and the solubility of reactants and products.

Temperature: As with most chemical reactions, temperature will affect the rate of reaction.

pH: The acidity or basicity of the reaction medium can influence the reactivity of the starting materials and the stability of the product.

Purity of Starting Materials: The purity of the initial Rifamycin B and the hydrazine reagent will directly affect the purity of the final product.

Careful control of these parameters is essential to maximize the yield of the desired this compound and minimize the formation of side products.

Directed Synthesis of Specific Hydrazide Substituents for Research Applications

The synthesis of specific rifamycin hydrazide derivatives is typically achieved through the chemical modification of a rifamycin core structure. A common precursor for these syntheses is 3-formylrifamycin SV, which can be condensed with various nucleophilic reactants, including hydrazines and hydrazides, to form hydrazone derivatives. This condensation reaction allows for the introduction of a wide array of substituents at the C3 position, enabling researchers to investigate structure-activity relationships.

The general procedure involves reacting 3-formylrifamycin SV with a suitable hydrazine or hydrazide in a solvent system that facilitates high concentrations of the reactants. The choice of solvent, such as methanol (B129727) or ethanol, and reaction conditions like temperature can be optimized to drive the reaction to completion. The resulting hydrazone products can often be isolated in crystalline form through methods like partial concentration of the reaction mixture or the addition of water.

This synthetic flexibility has been exploited to create a variety of rifamycin hydrazone derivatives for research purposes. For example, new hydrazones have been synthesized from 3-N-(piperidin-4-one)rifamycin S, demonstrating that modifications can be made to different parts of the rifamycin scaffold before the introduction of the hydrazide moiety. Furthermore, the synthesis of hydrazide derivatives containing other heterocyclic systems, such as 1,3,4-oxadiazole, highlights the modularity of this synthetic approach. The synthesis of this compound would follow a similar principle, involving the condensation of a suitable rifamycin precursor with N'-(dibutyl)-N'-ethylacetohydrazide.

Table 1: Examples of Synthesized Rifamycin Hydrazide/Hydrazone Analogues

PrecursorReactantResulting Derivative ClassReference
3-Formylrifamycin SVPhenylacethydrazide3-(Phenylacetylhydrazonomethyl)-rifamycin SV
3-Formylrifamycin SVBenzoylhydrazide3-(Benzoylhydrazonomethyl)-rifamycin SV
3-N-(piperidin-4-one)rifamycin SVarious HydrazinesHydrazones of 3-N-(piperidin-4-one)rifamycin S
Isonicotinoyl hydrazideEthyl chloroglyoxilate, p-TosCl, Hydrazine1,3,4-Oxadiazole-hydrazone derivatives

This strategy allows for the systematic modification of the hydrazide substituent to fine-tune the biological or physicochemical properties of the parent rifamycin molecule.

Chemoenzymatic Approaches to Rifamycin B Hydrazide Synthesis

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to construct complex molecules. This approach is particularly valuable for antibiotics like rifamycins, where enzymes can perform highly specific modifications on the complex polyketide core that are challenging to achieve through purely chemical means.

The biosynthesis of the rifamycin backbone itself is a complex enzymatic process carried out by Type I polyketide synthases (PKSs). Researchers have successfully engineered these PKS pathways to produce novel rifamycin analogues. For instance, by substituting an acyltransferase domain in the rifamycin PKS, new analogues such as 24-desmethylrifamycin B have been created. This modified rifamycin B can then serve as a precursor for subsequent chemical reactions, such as the introduction of a dibutylethylhydrazide side chain. This combined genetic-synthetic strategy opens new avenues for generating diverse rifamycin analogues.

Furthermore, specific enzymes involved in the later stages of rifamycin biosynthesis, known as tailoring enzymes, can be harnessed for synthetic purposes. These enzymes catalyze reactions such as hydroxylation, methylation, and ketal formation. For example, the biotransformation of rifamycin S to rifamycin B is an enzymatic process. A key step in the natural pathway is the conversion of rifamycin L to rifamycin B, a transformation from an ester to an ether linkage catalyzed by the cytochrome P450 enzyme Rif16.

A plausible chemoenzymatic route to this compound could involve:

Enzymatic Synthesis of the Core: Fermentation using a genetically engineered strain of Amycolatopsis mediterranei to produce a specific rifamycin B analogue.

Biotransformation: Use of isolated enzymes or whole-cell systems to convert one rifamycin intermediate to another, for example, rifamycin SV to rifamycin S, which can then be formylated.

Chemical Synthesis: The enzymatically produced rifamycin analogue is then subjected to chemical reactions, such as formylation followed by condensation with the desired hydrazide, to yield the final product.

This approach leverages the high selectivity of enzymes to build complex scaffolds, which are then diversified using robust chemical methods.

Table 2: Key Enzymes in Rifamycin Biosynthesis and Modification

Enzyme/SystemFunctionPotential Synthetic ApplicationReference
Rifamycin Polyketide Synthase (PKS)Assembles the polyketide backbone of rifamycin.Genetic engineering to produce novel rifamycin cores.
Rif16 (Cytochrome P450)Catalyzes the ester-to-ether transformation from rifamycin L to rifamycin B.In vitro or in vivo conversion to produce rifamycin B.
Rifamycin OxidaseConverts rifamycin B to rifamycin O, which spontaneously hydrolyzes to rifamycin S.Biotransformation of precursor rifamycin B to rifamycin S for further chemical modification.
RifF (Amide Synthase)Releases the completed polyketide chain as a macrocyclic lactam.Termination of the PKS assembly line.

Advanced Purification Techniques for this compound Analogues

The purification of rifamycin analogues is essential to isolate the target compound from reaction byproducts, unreacted starting materials, and other impurities. Given the complexity of the reaction mixtures, advanced techniques such as chromatography and controlled crystallization are employed.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the analysis and purification of rifamycins. Reversed-phase HPLC is particularly effective, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of solvents like methanol, acetonitrile (B52724), and aqueous buffers (e.g., potassium dihydrogen phosphate (B84403) and citric acid), is optimized to achieve separation of closely related rifamycin compounds. The use of HPLC coupled with mass spectrometry (HPLC-MS) is invaluable for both purification and structural confirmation, as it provides molecular weight information for the separated components.

Table 3: Exemplary HPLC Conditions for Rifamycin Separation

Stationary PhaseMobile Phase CompositionDetectionReference
Alltech Alltima C18Methanol:Acetonitrile:0.075M KH₂PO₄:1.0M Citric Acid (33:33:31:4)UV at 254 nm
C18 Monolithic ColumnMethanol:Acetonitrile:0.075M KH₂PO₄:1.0M Citric Acid (28:30:38:4)UV
SB-C18 Reverse-PhaseGradient of Acetonitrile and Water + 0.1% Trifluoroacetic AcidUV at 425 nm

Molecular Mechanisms of Action and Target Interactions of Rifamycin B Dibutylethylhydrazide

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

The primary antibacterial effect of Rifamycin (B1679328) B dibutylethylhydrazide, like other members of the rifamycin class, is achieved through the potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). wikipedia.org This enzyme is fundamental to bacterial survival as it is responsible for transcribing genetic information from DNA into messenger RNA (mRNA), the first step in protein synthesis. By targeting RNAP, Rifamycin B dibutylethylhydrazide effectively halts the production of essential proteins, leading to bacterial cell death. nih.govontosight.ai The selectivity of this antibiotic for the prokaryotic RNAP over its mammalian counterpart ensures its therapeutic efficacy with minimal off-target effects in humans. wikipedia.org

Precise Binding Site Analysis within the RNAP β-Subunit

Detailed structural studies have pinpointed the binding site of rifamycins (B7979662) to a well-defined pocket within the β-subunit of the bacterial RNAP. wikipedia.orgnih.gov This binding pocket is situated deep within the DNA/RNA channel, in close proximity—approximately 12 Å—to the enzyme's active site, which is characterized by a magnesium ion (Mg²⁺). The location is not at the catalytic center itself, but rather in a position that interferes with the path of the elongating RNA transcript. wikipedia.org The high degree of conservation of this binding pocket across a wide range of bacterial species accounts for the broad-spectrum activity of rifamycins.

Steric Occlusion Model and Inhibition of RNA Synthesis Initiation

The mechanism by which this compound inhibits RNAP function is best described by the steric occlusion model. wikipedia.org By binding within the DNA/RNA channel, the antibiotic physically obstructs the path of the nascent RNA chain. wikipedia.org This model posits that while the initial formation of the first few phosphodiester bonds in the RNA strand may occur, the growing RNA molecule inevitably clashes with the bound antibiotic. This steric hindrance prevents the extension of the RNA transcript beyond a length of two to three nucleotides, thereby effectively blocking the initiation phase of transcription. wikipedia.org It is important to note that if the antibiotic is introduced after the initiation and elongation of the RNA chain has already commenced, it has no inhibitory effect, which lends strong support to the steric-occlusion mechanism. wikipedia.org

Comparison of Binding Dynamics with Parent Rifamycins and Known Derivatives

The rifamycin family encompasses a range of natural and semi-synthetic derivatives, each with distinct properties. The parent compound, Rifamycin B, is a precursor to more potent derivatives. ontosight.ai Modifications to the ansa chain, such as the addition of the dibutylethylhydrazide group, are primarily designed to alter the compound's physicochemical properties, which can in turn influence its binding affinity and antibacterial potency.

Detailed Molecular Interactions at the Enzyme Active Site

The high-affinity binding of this compound to the RNAP β-subunit is mediated by a network of specific molecular interactions. These include hydrogen bonds and hydrophobic contacts, which collectively stabilize the antibiotic within its binding pocket.

Elucidation of Hydrogen Bonding Networks and Hydrophobic Contacts

The interaction between rifamycins and RNAP is characterized by a series of critical hydrogen bonds. The hydroxyl groups on the naphthalene (B1677914) core and specific positions on the ansa bridge are key participants in this network. wikipedia.org These interactions anchor the antibiotic in a specific orientation within the binding site. In addition to hydrogen bonding, hydrophobic interactions play a significant role in the complexation of rifamycins. The macrocyclic structure of the antibiotic, with its mix of hydrophilic and hydrophobic regions, allows for favorable contacts with nonpolar residues in the binding pocket, further stabilizing the enzyme-inhibitor complex.

Role of Specific Amino Acid Residues in this compound Recognition

The recognition of rifamycins by RNAP is dependent on specific amino acid residues that line the binding pocket. Mutations in the gene encoding the β-subunit (rpoB) that result in single amino acid substitutions in this region are the primary cause of clinical resistance to rifamycins. wikipedia.org These mutations reduce the binding affinity of the antibiotic, rendering it ineffective. While the precise residues interacting with the dibutylethylhydrazide moiety are not specified in available literature, the key residues involved in binding the core rifamycin structure are well-established from studies of other derivatives like rifampicin (B610482). These interactions form the foundation of the antibiotic's inhibitory action.

Interaction TypeKey Molecular Features of RifamycinInteracting Component of RNAP
Primary Target N/Aβ-Subunit of DNA-dependent RNA polymerase
Binding Location N/APocket within the DNA/RNA channel
Inhibition Model Ansa chain and naphthalene coreSteric occlusion of the growing RNA transcript
Key Interactions Hydroxyl groups on the naphthalene core and ansa bridgeAmino acid residues lining the binding pocket
Stabilizing Forces Hydrophilic and hydrophobic moieties of the macrocycleHydrogen bonding and hydrophobic contacts

Investigation of Selectivity Profiles Between Prokaryotic and Eukaryotic RNAP

The antibacterial efficacy of rifamycins is rooted in their ability to selectively inhibit bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA. nih.govbiorxiv.orgnih.gov This selectivity is a critical feature that allows these antibiotics to target bacteria with minimal direct impact on mammalian cells. nih.govresearchgate.net

The basis for this selectivity lies in the structural differences between prokaryotic and eukaryotic RNAP. researchgate.net Rifamycins bind with high affinity to a specific pocket on the β-subunit of bacterial RNAP. biorxiv.org This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site. capes.gov.br By occupying this pocket, the antibiotic physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, effectively halting RNA synthesis. capes.gov.br This "steric-occlusion" mechanism is the foundation of their bactericidal action. nih.gov

In contrast, the analogous binding pocket in eukaryotic RNA polymerases exhibits significant sequence and structural divergence. researchgate.net Consequently, the binding affinity of rifamycins for eukaryotic RNAP is considerably lower. For instance, the binding constant of rifampicin for eukaryotic RNAP is at least 100 times higher (indicating weaker binding) than its binding constant for the prokaryotic enzyme. nih.govnih.gov This pronounced difference in binding affinity is the primary reason for the selective toxicity of rifamycins against bacteria.

While the core mechanism of RNAP inhibition is conserved among rifamycin derivatives, modifications to the ansa chain or the naphthoquinone core can influence the potency and spectrum of activity. However, the fundamental selectivity for prokaryotic over eukaryotic RNAP remains a hallmark of this antibiotic class.

Table 1: Comparative Affinity of Rifamycins for Prokaryotic vs. Eukaryotic RNA Polymerase

Compound ClassTarget EnzymeRelative Binding AffinityPrimary Mechanism of Selectivity
RifamycinsProkaryotic RNA Polymerase (e.g., E. coli)HighStructural differences in the antibiotic binding pocket of the β-subunit. researchgate.net
RifamycinsEukaryotic RNA PolymeraseVery Low (e.g., binding constant is at least 100x higher for eukaryotic RNAP) nih.govnih.govDivergence in amino acid sequence and conformation of the target site. researchgate.net

Identification of Potential Off-Targets and Secondary Molecular Interactions

While rifamycins are highly selective for their primary target, they are not without off-target effects and secondary molecular interactions, particularly in eukaryotic systems. These interactions are generally not related to the inhibition of RNA synthesis but can have significant clinical implications.

One of the most well-documented off-target effects of rifamycins, especially rifampicin, is the induction of various drug-metabolizing enzymes and drug transporters. nih.gov Rifampicin is a potent inducer of the cytochrome P450 (CYP450) family of enzymes in the liver, including CYP3A4, CYP2C8, and CYP2C9. embopress.orgmerckmanuals.com It also induces phase II metabolism enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as drug transporters like P-glycoprotein (P-gp). embopress.orgresearchgate.net

This induction of metabolic pathways can lead to numerous drug-drug interactions. embopress.org When co-administered with other drugs that are substrates for these enzymes or transporters, rifamycins can accelerate their metabolism and clearance, potentially reducing their therapeutic efficacy. nih.gov Different rifamycin derivatives exhibit varying degrees of this inductive effect. For example, rifabutin (B1679326) is generally considered a less potent inducer of CYP450 enzymes than rifampin, while rifapentine's effects are also being characterized in comparative studies. embopress.org

Other reported secondary interactions include competition with bilirubin (B190676) for excretion, which can lead to a transient increase in unconjugated serum bilirubin. merckmanuals.com Some rifamycin derivatives have also been investigated for their inhibitory effects on other enzymes, such as DNA polymerases from certain viruses, though this is not their primary mechanism of action. nih.gov

Table 2: Profile of Off-Target Interactions for Common Rifamycin Derivatives

Rifamycin DerivativePrimary Off-Target InteractionAffected Enzymes/TransportersPotential Consequence
RifampicinPotent induction of drug metabolismCYP3A4, CYP2C family, UGTs, P-glycoprotein nih.govembopress.orgmerckmanuals.comDecreased plasma concentrations and efficacy of co-administered drugs. nih.gov
RifabutinInduction of drug metabolism (less potent than rifampicin)CYP3A4 embopress.orgReduced potential for drug-drug interactions compared to rifampicin. embopress.org
RifapentineInduction of drug metabolismCYP2C8, CYP3A4 embopress.orgPotential for drug-drug interactions, with a profile that may differ from rifampicin. embopress.org
Rifamycins (general)Competition for biliary excretionNot applicable (mechanistic interaction)Transient hyperbilirubinemia. merckmanuals.com

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of the Dibutylethylhydrazide Moiety on Biological Activity Profiles

The introduction of the dibutylethylhydrazide group at the C-3 position of the rifamycin (B1679328) B core is a deliberate modification aimed at altering the compound's physicochemical and pharmacokinetic properties. This moiety is composed of a hydrazide linker and bulky dibutylethyl substituents, each playing a distinct role in the molecule's biological profile.

The hydrazide linkage ( -CO-NH-N< ) is a key structural feature in many biologically active molecules, including several antimicrobial agents. In the context of Rifamycin B dibutylethylhydrazide, this linker serves multiple purposes:

Conformational Rigidity: The partial double-bond character of the amide bond within the hydrazide linkage can impart a degree of rigidity to the side chain, influencing its preferred conformation and how it presents the dibutylethyl substituents to the target.

Metabolic Stability: The hydrazide bond can influence the metabolic stability of the compound, potentially altering its susceptibility to enzymatic degradation in the body.

The presence of the hydrazide moiety is a common strategy in medicinal chemistry to create derivatives with modified biological activities. For instance, studies on various hydrazide derivatives have shown their potential as antimicrobial and antitubercular agents. researchgate.netnih.gov

The two butyl groups and one ethyl group attached to the terminal nitrogen of the hydrazide create a bulky and lipophilic domain. This has several implications for the molecule's activity:

Lipophilicity: The alkyl chains significantly increase the lipophilicity of the molecule. This property can enhance the compound's ability to cross bacterial cell membranes, a critical step in reaching its intracellular target. However, an optimal balance of lipophilicity is crucial, as excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding.

Steric Bulk: The size and shape of the dibutylethyl group can influence how the entire molecule fits into the binding site of the RNA polymerase. This steric hindrance can either be beneficial, by promoting a more favorable binding conformation and excluding water molecules from the active site, or detrimental, if it clashes with key residues.

Conformational Flexibility: The flexible nature of the alkyl chains allows for some degree of conformational adaptation within the binding pocket, potentially optimizing van der Waals interactions with hydrophobic residues.

Table 1: Physicochemical Properties of Representative Substituents in Rifamycin B Hydrazide Analogues

Substituent GroupLipophilicity (logP)Steric Parameter (Es)Hydrogen Bond DonorsHydrogen Bond Acceptors
-H0.001.2410
-CH30.500.0000
-C2H51.00-0.0700
-n-C4H92.00-0.3900
-N(C2H5)21.98-1.9801
-N(C4H9)(C2H5) ~3.48 -2.37 0 1

Note: The values for the dibutylethyl group are estimated based on the contributions of the individual alkyl chains. The table illustrates how the size and lipophilicity increase with the addition of alkyl groups.

Identification of Key Pharmacophoric Elements within the Rifamycin B Skeleton

The Ansa Bridge: This long aliphatic chain spans the naphthoquinone core and is essential for creating the characteristic basket-like shape of the molecule. The rigidity and conformation of this bridge are critical for positioning the key interacting groups.

The Naphthoquinone Core: The aromatic system is involved in π-π stacking interactions with the target protein. The hydroxyl groups on this core are crucial for hydrogen bonding.

The Hydroxyl Groups at C-1, C-8, C-21, and C-23: These hydroxyl groups are known to form direct hydrogen bonds with the amino acid residues of the bacterial RNA polymerase, anchoring the molecule in its binding site.

The Acetoxy Group at C-13: While modifications at this position are possible, the presence of an oxygen-containing functionality is generally important for maintaining activity.

Any modification, including the addition of the dibutylethylhydrazide moiety, must not disrupt the essential conformation of these core elements required for binding.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The flexibility of the ansa chain and the rotational freedom of the C-3 side chain mean that the molecule can exist in multiple conformations. However, it is believed that only a specific, low-energy conformation, often referred to as the "bioactive conformation," is capable of binding effectively to the RNA polymerase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Rifamycin B hydrazide analogues, QSAR models can help to predict the activity of new derivatives and to understand the key physicochemical properties that govern their potency.

A typical QSAR study on rifamycin hydrazides might involve synthesizing a series of analogues with different substituents on the hydrazide nitrogen and measuring their antibacterial activity. These activity data are then correlated with various molecular descriptors, such as:

Hydrophobicity parameters (e.g., logP): These describe the lipophilicity of the molecule.

Electronic parameters (e.g., Hammett constants): These quantify the electron-donating or -withdrawing nature of the substituents.

Steric parameters (e.g., Taft parameters): These describe the size and shape of the substituents.

For a hypothetical series of analogues of this compound, a QSAR equation might take the following general form:

log(1/MIC) = c1logP - c2(logP)^2 + c3Es + c4σ + constant

Where MIC is the minimum inhibitory concentration, and c1, c2, c3, and c4 are coefficients determined from the regression analysis. Such an equation would suggest that the biological activity is parabolically dependent on lipophilicity and is also influenced by steric and electronic factors. nih.govnih.gov

Table 2: Hypothetical QSAR Data for Rifamycin B Hydrazide Analogues

Analogue (Substituent R)log(1/MIC)logPEsσ
-H4.21.51.240.00
-CH34.82.00.00-0.04
-C2H55.12.5-0.07-0.05
-n-C4H95.33.5-0.39-0.13
-N(C2H5)25.03.48-1.98-0.28
-N(C4H9)(C2H5) (Predicted) ~4.98 -2.37 ~-0.30

This table presents hypothetical data to illustrate the type of information used in a QSAR study. The predicted activity for the dibutylethylhydrazide analogue would be based on the established QSAR model.

Principles for Rational Design of Novel Rifamycin B Hydrazides with Enhanced Research Utility

The insights gained from SAR and QSAR studies on compounds like this compound provide a foundation for the rational design of new and improved derivatives. The key principles for designing novel rifamycin B hydrazides include:

Optimizing Lipophilicity: Fine-tuning the alkyl substituents on the hydrazide nitrogen to achieve an optimal balance between membrane permeability and aqueous solubility.

Enhancing Target Interactions: Designing substituents that can form additional favorable interactions (e.g., hydrogen bonds, van der Waals forces) with the target enzyme, without causing steric clashes.

Modulating Conformation: Introducing structural elements that stabilize the bioactive conformation of the molecule.

Improving Pharmacokinetic Properties: Modifying the side chain to enhance metabolic stability and achieve a desirable absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Based Design: Utilizing the crystal structure of the rifamycin-RNA polymerase complex to design novel hydrazide derivatives that fit optimally into the binding site and exploit specific interactions. youtube.com

By applying these principles, medicinal chemists can systematically modify the Rifamycin B scaffold to generate novel hydrazide derivatives with potentially superior properties for research and therapeutic applications.

Analytical Characterization and Bioanalytical Methodologies in Research

Advanced Spectroscopic Techniques for Elucidating Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For Rifamycin (B1679328) B dibutylethylhydrazide, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of the parent Rifamycin B, characteristic signals include those for the four pendant methyl groups on the ansa chain. researchgate.net The introduction of the dibutylethylhydrazide side chain at the C-3 position introduces new, distinct signals. These would include multiplets in the aliphatic region corresponding to the protons of the two butyl groups and the ethyl linker. The specific chemical shifts and coupling patterns of these new signals would unequivocally confirm the presence and connectivity of the hydrazide substituent. Analysis of related rifamycin derivatives shows that modifications to the macrocycle lead to predictable changes in the NMR spectrum, allowing for precise structural confirmation. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Key Moieties of Rifamycin B dibutylethylhydrazide

Functional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Ansa Chain Protons0.30 - 3.50Multiplets, Doublets
Aromatic Protons6.00 - 8.00Singlets, Doublets
Hydroxyl ProtonsVariableBroad Singlets
Acetyl Methyl Protons~2.00Singlet
Dibutylamino Methylene Protons (-N-CH₂ -CH₂-)2.50 - 2.80Multiplets
Ethylhydrazide Methylene Protons (-N-CH₂ -CH₃)3.00 - 3.40Quartet
Terminal Methyl Protons (-CH₂-CH₃ )0.80 - 1.20Triplets

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from related rifamycin structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of this compound and for studying its fragmentation, which provides further structural evidence. Given the molecular formula C₄₉H₇₁N₃O₁₃, the monoisotopic mass is 909.4987 Da. uni.lu HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which helps to confirm the elemental composition.

Electrospray ionization (ESI) is a common technique used for analyzing rifamycins (B7979662), often showing prominent quasimolecular ions such as [M-H]⁻ in negative mode or [M+H]⁺ and [M+Na]⁺ in positive mode. researchgate.netuni.lu For this compound, these adducts would be readily observed. uni.lu The high resolution of the mass spectrometer is essential to distinguish the peak of the analyte from background noise and salt adducts, which is particularly important when analyzing weakly binding fragments to a larger molecule. nih.gov Collision-induced dissociation (CID) experiments would reveal characteristic fragmentation patterns, including the loss of the acetate (B1210297) group, hydroxyl groups, and cleavage of the ansa chain and the newly introduced side chain, providing a fragmentation "fingerprint" of the molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

AdductFormulaCalculated m/z
[M+H]⁺C₄₉H₇₂N₃O₁₃⁺910.50598
[M+Na]⁺C₄₉H₇₁N₃NaO₁₃⁺932.48792
[M-H]⁻C₄₉H₇₀N₃O₁₃⁻908.49142

Data sourced from PubChem predictions. uni.lu

Infrared (IR) spectroscopy is used to identify the various functional groups within the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for O-H stretching from the multiple hydroxyl groups, C=O stretching from the ketone, ester, and amide functionalities, C-O stretching from the ether and ester groups, and N-H stretching from the amide.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. The naphthoquinone chromophore, which is central to the rifamycin structure, gives rise to strong absorbance in the UV and visible regions. mst.edu The exact position and intensity of the absorption maxima can be influenced by the solvent and pH. mst.edumdpi.com The UV-Vis spectrum of Rifamycin B typically shows distinct peaks, and the addition of the dibutylethylhydrazide side chain is not expected to significantly alter the core chromophore, though minor shifts may be observed. This technique is often used for quantitative analysis due to its simplicity and the strong absorbance of rifamycins. mdpi.comnih.gov

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradants, thereby allowing for purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) format, is the method of choice for analyzing rifamycin compounds. ipinnovative.com A robust RP-HPLC method for this compound would be developed to ensure specificity, linearity, accuracy, and precision.

Method development would involve optimizing several key parameters. A C18 column is commonly used for the separation of rifamycins. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution and elute all components in a reasonable time. Detection is typically performed using a UV-Vis detector set at a wavelength where the rifamycin core has maximum absorbance. ipinnovative.com

Table 3: Typical Parameters for an RP-HPLC Method for Rifamycin Analysis

ParameterTypical Condition
Column C18, 100 x 3.0 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or 334 nm
Column Temperature 30-40 °C
Injection Volume 5 - 20 µL

Parameters are based on established methods for related rifamycins. ipinnovative.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for the analysis of this compound in complex matrices, such as plasma or fermentation broths. nih.gov

Following chromatographic separation using an HPLC system as described above, the eluent is directed into the mass spectrometer. An ESI source would ionize the molecule, and the mass analyzer would provide mass-to-charge ratio data. This allows for the unequivocal identification of the peak corresponding to this compound, even in the presence of co-eluting impurities that might have similar UV spectra. Furthermore, LC-MS/MS can be used for highly sensitive and selective quantification by employing multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, a process that significantly reduces background noise. nih.govnih.gov

Electrochemical and Optical Methods for Detection and Quantification in In Vitro Studies

The detection and quantification of rifamycin derivatives in vitro are crucial for understanding their behavior in biological systems. Both electrochemical and optical methods offer sensitive and reliable approaches for these analyses.

Electrochemical techniques, such as voltammetry and polarography, have been successfully employed for the determination of rifamycins. nih.gov These methods are based on the electrochemical activity of the rifamycin molecule, which possesses reducible and oxidizable functional groups. For instance, the azomethine group present in some rifamycin derivatives exhibits a cathodic peak in differential pulse polarography (DPP), allowing for quantification. nih.gov Similarly, the carbonyl groups within the rifamycin structure are also electrochemically active. nih.gov The sensitivity of these methods can be enhanced through techniques like adsorptive stripping voltammetry, which can lower the limit of detection to nanomolar levels. nih.gov While many early studies utilized mercury electrodes, modern methods are shifting towards less toxic alternatives. nih.gov

Optical methods, primarily UV-Vis spectrophotometry, are routinely used due to their simplicity and the availability of instrumentation. mdpi.com Rifamycins exhibit characteristic absorbance maxima in the UV-Vis spectrum, which can be used for their quantification. mdpi.com However, the selectivity of direct UV-Vis spectrophotometry can be limited in complex matrices where other components may absorb at similar wavelengths. To overcome this, derivative spectrophotometry, particularly the "zero-crossing" method, can be applied to resolve overlapping spectra and improve the specificity of quantification. mdpi.com

Analytical Method Principle Typical Analytes Detection Limit (General Rifamycins) Key Advantages Reference
Differential Pulse Polarography (DPP)Reduction of electroactive groups (e.g., azomethine)Rifampicin (B610482)1.0 x 10⁻⁸ MHigh sensitivity nih.gov
Adsorptive Stripping Voltammetry (AdSV)Preconcentration of the analyte on the electrode surface followed by voltammetric determinationRifamycin SVSubmicromolar to nanomolarExcellent sensitivity nih.gov
UV-Vis SpectrophotometryMeasurement of light absorbance at a specific wavelengthRifampicinNot specifiedSimple, cost-effective mdpi.com
Derivative SpectrophotometryMeasurement of the first or higher order derivative of the absorbance spectrumRifampicinNot specifiedImproved selectivity in mixtures mdpi.com

Chiral Resolution Techniques for Enantiomeric Studies of this compound

The stereochemistry of drug molecules is a critical factor influencing their pharmacological activity. Although Rifamycin B itself is a chiral molecule, the introduction of a dibutylethylhydrazide side chain could potentially introduce additional chiral centers or influence its interaction with chiral selectors. Chiral resolution techniques are therefore essential for separating and studying the enantiomers of such a derivative.

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of various compounds, including amino alcohols, using chiral selectors. mst.edu Macrocyclic antibiotics, such as Rifamycin B, have themselves been used as chiral selectors in CE. mst.edu This is due to their ability to form diastereomeric complexes with the enantiomers of an analyte through a combination of interactions, including electrostatic, hydrogen bonding, and hydrophobic interactions. mst.edu

For the enantiomeric study of a derivative like this compound, one could envision a scenario where a different chiral selector is used in the CE buffer to resolve its potential enantiomers. The choice of chiral selector would depend on the specific structural and chemical properties of the hydrazide derivative. Factors such as the pH of the buffer, the concentration of the chiral selector, and the applied voltage would need to be optimized to achieve successful separation. mst.edu

Technique Principle Application Example Key Considerations for this compound Reference
Capillary Electrophoresis (CE) with Chiral SelectorDifferential migration of enantiomers due to the formation of transient diastereomeric complexes with a chiral selector in the electrolyte.Resolution of racemic amino alcohols using Rifamycin B as a chiral selector.The inherent chirality of the Rifamycin B core and any additional chirality from the hydrazide side chain would influence separation. The choice of an appropriate external chiral selector would be crucial. mst.edu

Methodologies for Stability Profiling under Various In Vitro Conditions

Assessing the stability of a drug candidate is a fundamental aspect of its development. The stability of this compound would need to be evaluated under various in vitro conditions that mimic physiological and storage environments. This typically involves subjecting the compound to different pH values, temperatures, and light conditions and then quantifying the remaining parent compound and any degradation products over time.

For rifamycin derivatives, stability can be influenced by factors such as hydrolysis of the ansa-chain and oxidation of the hydroquinone (B1673460) ring. The analytical methods described in section 5.3, particularly HPLC coupled with UV-Vis or mass spectrometry detection, would be the primary tools for stability profiling. These methods allow for the separation and quantification of the parent compound and its degradation products.

A systematic stability study would involve:

pH Stability: Incubating the compound in buffers of varying pH (e.g., pH 2, 7.4, and 9) to assess its stability in acidic, neutral, and basic conditions.

Temperature Stability: Storing the compound at different temperatures (e.g., refrigerated, room temperature, and elevated temperatures) to determine its thermal lability.

Photostability: Exposing the compound to controlled light sources (e.g., UV and visible light) to evaluate its sensitivity to photodegradation.

By analyzing samples at various time points under these conditions, the degradation kinetics (e.g., half-life) of this compound can be determined, providing crucial information about its shelf-life and potential degradation pathways. While specific stability data for the dibutylethylhydrazide derivative is not available, studies on related rifamycins, such as 24-desmethylrifamycin S, have utilized techniques like X-ray crystallography to confirm the structure of derivatives, a method that could also be applied to characterize degradation products. nih.gov

Condition Purpose Typical Methodology Expected Outcome for a Rifamycin Derivative
Varying pH (e.g., 2, 7.4, 9)To assess susceptibility to acid/base-catalyzed hydrolysis.Incubation in buffered solutions, followed by HPLC analysis.Determination of pH-rate profile and identification of hydrolysis products.
Varying Temperature (e.g., 4°C, 25°C, 40°C)To evaluate thermal stability and predict shelf-life.Storage in controlled temperature chambers, followed by HPLC analysis.Calculation of degradation rate constants and activation energy.
Light Exposure (e.g., ICH Q1B guidelines)To determine sensitivity to photodegradation.Exposure to standardized light sources, followed by HPLC analysis.Identification of photolytic degradation products and assessment of light protection requirements.

Pre Clinical in Vitro and in Vivo Mechanistic Investigations

Assessment of Cellular Permeability and Intracellular Accumulation in Bacterial Models

The effectiveness of an antibiotic with an intracellular target is contingent on its ability to permeate the bacterial cell envelope and accumulate to a sufficient concentration within the cell. Bacteria, however, have evolved complex cell envelopes and efflux pump systems to limit the intracellular concentration of harmful substances. nih.gov

The mechanisms governing drug accumulation are notably dependent on the bacterial growth phase. nih.gov In actively growing Gram-negative bacteria, efflux pumps are fundamental in maintaining low intracellular drug concentrations. nih.gov Conversely, in the stationary phase, reduced membrane permeability becomes the more dominant factor in limiting drug accumulation, a mechanism that is independent of efflux activity. nih.gov This highlights the dynamic nature of bacterial defenses against antibiotics.

Different classes of antibiotics exhibit varied levels of intracellular accumulation. For instance, in a study using a Staphylococcus aureus model within THP-1 macrophages, rifampin demonstrated significant cellular accumulation, reaching levels 17 to 38 times that of the extracellular concentration. nih.gov This was considerably higher than antibiotics like linezolid, β-lactams, and gentamicin, which showed modest accumulation, and even surpassed the levels achieved by quinolones and vancomycin. nih.gov However, it is crucial to note that a direct correlation between the extent of intracellular accumulation and bactericidal activity is not always observed. nih.gov

Some antimicrobial agents can enhance their own uptake. Cationic antimicrobial peptides and aminoglycosides, for example, can disrupt the outer membrane of Gram-negative bacteria by displacing essential cations like Mg2+ and Ca2+, a mechanism termed "self-promoted uptake". nih.gov

Characterization of Resistance Mechanisms at the Molecular and Genetic Levels

Resistance to rifamycins (B7979662) can arise through several mechanisms, with mutations in the target enzyme and active efflux of the drug being the most prominent.

Identification of RNAP Mutations Conferring Resistance to Rifamycin (B1679328) B Dibutylethylhydrazide

The primary mechanism of clinical resistance to rifamycins is the development of point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govnih.gov These mutations occur in specific regions of the gene, often referred to as rifampicin (B610482) resistance-determining regions (RRDRs). nih.gov The majority of these mutations are found in three clusters near the middle of the rpoB gene. nih.gov

These mutations lead to amino acid substitutions in the rifamycin binding pocket of RNAP, which in turn reduces the affinity of the antibiotic for its target. nih.govnih.gov The specific structural consequences of these mutations can vary. For example:

S531L Mutation: This common mutation in Mycobacterium tuberculosis does not cause significant structural changes to RNAP in the absence of the drug. However, upon rifampin binding, it leads to a disordering of the binding interface, which reduces the contact area between the enzyme and the antibiotic, thereby lowering its affinity. nih.gov

H526Y Mutation: This mutation results in a significant rearrangement of the main chain around the RRDR, altering the shape of the binding pocket. This creates a steric clash with the ansa-bridge of the rifamycin molecule, effectively preventing its binding. nih.gov

D516V Mutation: This mutation also confers resistance, and its structural basis has been studied. nih.gov

The conservation of these resistance mutations across different eubacteria suggests a common mechanism of resistance development. nih.gov

Analysis of Efflux Pump Involvement in Resistance Phenotypes

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov The overexpression of these pumps can lead to reduced intracellular drug accumulation and contribute to antibiotic resistance. nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important. nih.gov

While chromosomal mutations in rpoB are the major cause of rifampicin resistance in M. tuberculosis, the role of efflux pumps is also being investigated. nih.gov Studies have looked at the expression of several efflux pump genes, such as mmpL2, mmpL5, Rv0194, and Rv1250, in clinical isolates of M. tuberculosis in response to rifampicin stress. nih.gov While a definitive association has not always been established, the overexpression of some of these pumps, particularly in rifampicin-resistant isolates, suggests a potential contribution to the resistance phenotype. nih.gov

Efflux pump inhibitors (EPIs) are compounds that can block the activity of these pumps, thereby restoring the efficacy of antibiotics. For example, the well-studied EPI PAβN (MC-207,110) has been shown to inhibit RND efflux pumps in Pseudomonas aeruginosa and can potentiate the activity of several classes of antibiotics, including rifampin. nih.gov

Comparative Mechanistic Studies with Clinically Relevant Rifamycins in Controlled Research Settings

Comparative studies of different rifamycins, such as rifampicin, rifabutin (B1679326), and rifapentine, provide valuable insights into their relative efficacy and potential for resistance development. researchgate.netnih.gov These semi-synthetic derivatives of the natural product rifamycin B are all potent inhibitors of bacterial RNAP. nih.govnih.gov

In studies with Mycobacterium avium complex (MAC), rifabutin often exhibits a lower minimum inhibitory concentration (MIC) compared to rifampin and rifapentine. nih.gov However, in static concentration-response studies, there may not be a statistically significant difference in the maximal kill rate among these three rifamycins. nih.gov

A critical issue with rifamycin monotherapy is the rapid emergence of resistance. nih.gov In hollow fiber system models mimicking human pharmacokinetics, monotherapy with rifampin, rifapentine, or rifabutin against MAC can fail within a few days, with the entire bacterial population becoming resistant. nih.gov This underscores the importance of using rifamycins as part of a combination therapy regimen to prevent the selection of resistant mutants. wikipedia.org

Cross-resistance among different rifamycin derivatives is common. nih.gov Mutations in the rpoB gene that confer resistance to rifampin generally also lead to resistance to other rifamycins like rifabutin and rifapentine. nih.gov This suggests that replacing one rifamycin with another in the face of resistance is unlikely to be a successful strategy. nih.gov

However, not all RNAP inhibitors share the same binding site. While there is cross-resistance between rifamycins and sorangicin A, indicating an overlapping binding site, the binding site for streptolydigin (B611037) is distinct. nih.gov This suggests that some Rif-resistant mutants may still be susceptible to other classes of RNAP inhibitors. nih.gov

The table below summarizes key characteristics of clinically relevant rifamycins based on comparative studies.

FeatureRifampicinRifabutinRifapentine
Relative Induction of CYP3A High researchgate.netLow researchgate.netModerate researchgate.net
Effect of Food on Absorption Decreased researchgate.netVariableIncreased researchgate.net
Protein Binding HighModerateVery High (97%) researchgate.net
Primary Use Tuberculosis, Staphylococcal infections researchgate.netMAC infections, Tuberculosis in HIV+ patients wikipedia.orgresearchgate.netTuberculosis researchgate.net
Resistance Mechanism Primarily rpoB mutations nih.govnih.govPrimarily rpoB mutations nih.govPrimarily rpoB mutations nih.gov

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Rifamycin (B1679328) B Dibutylethylhydrazide-RNAP Complexes

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Rifamycin B dibutylethylhydrazide, and its biological target, the bacterial RNA polymerase (RNAP).

Molecular Docking:

Molecular docking studies predict the preferred orientation of a molecule when bound to a target, forming a stable complex. For rifamycin derivatives, docking simulations are crucial for understanding how modifications to the rifamycin scaffold affect binding to the RNAP active site. While specific docking studies on this compound are not extensively published, insights can be drawn from studies on similar rifamycin hydrazide analogs. These studies suggest that the hydrazide moiety can form key hydrogen bond interactions within the binding pocket. The dibutylethylhydrazide group would be expected to occupy a specific region of the binding site, and its bulky, hydrophobic nature could lead to additional van der Waals interactions, potentially enhancing binding affinity. The binding mode of rifamycin analogues can be influenced by the specific mutations in the RNAP, which is a key factor in drug resistance. nih.govnih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur. For this compound-RNAP complexes, MD simulations could be employed to:

Assess the stability of the docked pose and the persistence of key interactions.

Investigate the effect of the ligand on the conformational dynamics of RNAP.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Studies on rifampicin-RNAP complexes have shown that MD simulations can reveal crucial details about the role of specific residues in the binding pocket and the mechanism of drug resistance. nih.gov For instance, simulations have elucidated how mutations can alter the conformation of the binding site, thereby reducing the binding affinity of rifampicin (B610482). nih.gov A similar approach for this compound would be invaluable for understanding its interaction with both wild-type and resistant RNAP variants.

Computational Technique Application to this compound-RNAP Complex Key Insights
Molecular Docking Prediction of the binding orientation within the RNAP active site.Identification of key hydrogen bonds and hydrophobic interactions involving the dibutylethylhydrazide moiety.
Molecular Dynamics Analysis of the stability and dynamics of the complex over time.Assessment of binding stability, conformational changes, and calculation of binding free energies.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. These methods can provide detailed information about the structure, reactivity, and spectroscopic characteristics of this compound.

Electronic Structure and Reactivity:

DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential of this compound. nih.gov This information is vital for understanding its reactivity and interaction with the RNAP binding site. For example, the calculated electrostatic potential can highlight regions of the molecule that are likely to participate in electrostatic interactions or hydrogen bonding. nih.gov The HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Predictions:

Quantum chemical calculations can also be used to predict various spectroscopic properties, such as NMR and IR spectra. nih.gov By comparing the calculated spectra with experimental data, it is possible to confirm the structure and conformation of this compound in different environments. For instance, DFT calculations have been used to determine the solution-state structures of new rifamycin derivatives, revealing the presence of zwitterionic and pseudocyclic forms that influence their physicochemical properties and antibacterial activity. nih.gov

Quantum Chemical Method Predicted Property Significance for this compound
Density Functional Theory (DFT) Electronic Structure (HOMO, LUMO, Electrostatic Potential)Understanding chemical reactivity and intermolecular interactions.
DFT Spectroscopic Data (NMR, IR)Structural confirmation and conformational analysis.

In Silico Prediction of Binding Affinities and Specificity for Various Biological Targets

In silico methods for predicting binding affinities and specificity are essential for the early stages of drug discovery, allowing for the rapid screening of large compound libraries.

Binding Affinity Prediction:

Various computational methods can be used to estimate the binding affinity of this compound to RNAP and other potential off-targets. These methods range from relatively simple scoring functions used in molecular docking to more rigorous but computationally expensive free energy calculations from MD simulations. nih.gov These predictions can help to prioritize compounds for experimental testing and to guide the design of derivatives with improved potency.

Specificity Prediction:

Predicting the specificity of a drug candidate is crucial to minimize off-target effects. In silico approaches can be used to screen this compound against a panel of different biological targets, including other bacterial enzymes and human proteins. nih.gov By comparing the predicted binding affinities, it is possible to assess the selectivity of the compound for bacterial RNAP. This is particularly important for rifamycin derivatives, as some can interact with human enzymes like the pregnane (B1235032) X receptor (PXR). nih.gov

In Silico Method Application Importance for Drug Development
Docking Scoring Functions Rapid estimation of binding affinity for large numbers of compounds.High-throughput virtual screening and hit identification.
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) More accurate prediction of binding affinity for a smaller set of promising compounds.Lead optimization and ranking of candidate molecules.
Off-Target Screening Prediction of binding to other proteins to assess potential side effects.Evaluation of drug safety and specificity.

Application of Machine Learning and Artificial Intelligence for SAR and Lead Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being used in drug discovery to analyze complex datasets and to build predictive models for structure-activity relationships (SAR) and lead optimization.

Structure-Activity Relationship (SAR) Modeling:

ML models can be trained on datasets of rifamycin derivatives with known antibacterial activities to identify the structural features that are most important for potency. nih.govbiorxiv.org These models can then be used to predict the activity of new, untested compounds like this compound. By analyzing the features that the model has learned, it is possible to gain insights into the SAR of this class of compounds. For example, ML models have been used to predict rifampicin resistance based on mutations in the rpoB gene, which encodes a subunit of RNAP. nih.govbiorxiv.org

Lead Optimization:

AI/ML Application Description Potential Impact on this compound
SAR Modeling Building predictive models that correlate chemical structure with biological activity.Prediction of antibacterial potency and identification of key structural features for activity.
Lead Optimization Using generative models to design novel compounds with improved properties.Design of new analogs with enhanced efficacy and reduced off-target effects.

Pharmacophore Modeling and Virtual Screening for Novel Rifamycin B Hydrazide Analogues

Pharmacophore modeling and virtual screening are key computational strategies for the discovery of new drug candidates.

Pharmacophore Modeling:

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. A pharmacophore model for rifamycin B hydrazide analogues could be developed based on the known binding mode of rifampicin and other active derivatives. This model would capture the key interactions with the RNAP binding site, including those that could be formed by the hydrazide group.

Virtual Screening:

Once a pharmacophore model is established, it can be used to search large databases of chemical compounds to identify molecules that match the pharmacophore. acs.orgfrontiersin.orgnih.govrsc.orgresearchgate.net This process, known as virtual screening, can rapidly identify novel chemical scaffolds that are likely to bind to RNAP. The hits from the virtual screen can then be subjected to more detailed computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. This approach provides an efficient way to discover new Rifamycin B hydrazide analogues with potentially improved properties. An iterated virtual screening approach can also be employed for lead optimization. nih.gov

Technique Role in Drug Discovery Application to Rifamycin B Hydrazide Analogues
Pharmacophore Modeling Defines the essential structural features required for biological activity.Development of a 3D model representing the key interactions of hydrazide analogues with RNAP.
Virtual Screening Searches large compound libraries for molecules that match a pharmacophore model.Identification of novel hydrazide-containing compounds with the potential to inhibit RNAP.

Advanced Research Applications and Future Directions

Rifamycin (B1679328) B Dibutylethylhydrazide as a Molecular Probe for RNAP Structural and Functional Studies

Rifamycin B dibutylethylhydrazide, a derivative of the parent compound rifamycin B, serves as a valuable molecular probe for elucidating the intricate structural and functional dynamics of RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA. The rifamycin class of antibiotics is renowned for its specific inhibition of bacterial RNAP, making its derivatives instrumental in studying this essential cellular process. nih.govnih.gov

The mechanism of action of rifamycins (B7979662) involves binding to the β-subunit of the bacterial RNAP within the DNA/RNA channel, physically obstructing the path of the elongating RNA transcript. nih.gov This interaction effectively halts transcription initiation after the synthesis of a short 2-3 nucleotide RNA fragment. By introducing modifications to the rifamycin scaffold, such as the dibutylethylhydrazide group at the C-3 position, researchers can modulate the compound's binding affinity and steric interactions within the RNAP active site. These tailored molecules allow for a detailed exploration of the rifamycin binding pocket and its influence on the conformational changes of RNAP during the transcription cycle.

The study of such derivatives provides critical insights into the structure-activity relationships of rifamycin-RNAP interactions. For instance, X-ray crystallography studies of RNAP complexed with various rifamycin analogs have been pivotal in mapping the precise amino acid residues involved in binding. This structural information is invaluable for understanding the molecular basis of rifamycin efficacy and the mechanisms by which mutations in the rpoB gene, which encodes the β-subunit, confer resistance.

Furthermore, the use of this compound and similar analogs as molecular probes extends to functional assays. By comparing the inhibitory effects of different derivatives on wild-type and mutant RNAP, scientists can dissect the roles of specific domains and residues in enzyme function. These studies contribute to a more comprehensive model of bacterial transcription and its inhibition, paving the way for the rational design of novel antibacterial agents.

Utility as a Lead Compound for the Design of New Chemical Entities with Modulated Mechanisms of Action

This compound serves as a significant lead compound in the quest to develop new chemical entities (NCEs) with improved properties and potentially modulated mechanisms of action against bacterial pathogens. The inherent antibacterial activity of the rifamycin core, coupled with the challenges posed by rising antibiotic resistance, necessitates the exploration of novel derivatives.

The chemical complexity of the rifamycin molecule presents both opportunities and challenges for medicinal chemists. nih.gov While the ansa-chain contains several hydroxyl groups critical for RNAP binding, modifications at other positions can be explored to enhance potency, broaden the spectrum of activity, or overcome existing resistance mechanisms. nih.gov The dibutylethylhydrazide modification at the C-3 position is a prime example of how altering the periphery of the molecule can influence its biological profile.

The development of rifampicin (B610482), a semisynthetic derivative of rifamycin B, demonstrated that modifications to the naphthoquinone ring could significantly improve pharmacokinetic properties, such as oral bioavailability. nih.gov Building on this precedent, researchers are investigating a wide array of substitutions to generate novel analogs. The goal is to create molecules that can effectively inhibit rifampicin-resistant strains of bacteria, particularly Mycobacterium tuberculosis.

One promising strategy involves targeting the rifamycin binding pocket on RNAP with derivatives that can accommodate or even exploit the mutations that confer resistance. By understanding the structural changes in mutant RNAP, it is possible to design compounds that form new, favorable interactions, thereby restoring inhibitory activity. The exploration of hydrazide derivatives like this compound provides a platform for introducing diverse chemical functionalities that can be fine-tuned to achieve these desired properties.

Integration into Combinatorial Biosynthesis and Synthetic Biology Platforms for Diversity Generation

The limitations of traditional chemical modifications of the complex rifamycin structure have spurred interest in harnessing the power of combinatorial biosynthesis and synthetic biology to generate novel analogs. nih.govnih.gov These approaches involve genetically engineering the biosynthetic pathway of rifamycin in the producing organism, Amycolatopsis mediterranei, to create structural diversity that is difficult or impossible to achieve through conventional synthesis. nih.gov

The rifamycin biosynthetic gene cluster encodes a type I polyketide synthase (PKS), a large, modular enzyme responsible for assembling the polyketide backbone of the molecule. nih.govresearchgate.net By manipulating the genes within this cluster, researchers can alter the building blocks incorporated into the rifamycin core, leading to the production of novel derivatives. nih.gov

A key strategy in combinatorial biosynthesis is the inactivation or replacement of specific genes or domains within the PKS. For example, altering the acyltransferase (AT) domains can lead to the incorporation of different extender units, resulting in modifications to the ansa chain of the rifamycin. This has been successfully demonstrated to produce analogs with altered methylation patterns, such as 24-desmethylrifamycin B. nih.govnih.gov The resulting novel rifamycin backbones can then be further modified chemically, for instance, by introducing a dibutylethylhydrazide side chain, to create a library of new compounds for screening.

Synthetic biology platforms offer even greater control over the biosynthetic process. By assembling and re-engineering biosynthetic pathways in heterologous hosts, it may be possible to produce rifamycin analogs with unprecedented structural features. These "unnatural" natural products could possess unique biological activities and mechanisms of action, providing a rich source of new lead compounds for drug discovery. nih.gov The integration of hydrazide chemistry with these advanced biosynthetic techniques represents a powerful synergy for expanding the chemical space of rifamycin-based therapeutics.

Development of Advanced Delivery Systems for Enhanced Research Model Studies (e.g., Nanoparticle Formulations)

To improve the therapeutic efficacy and overcome limitations of rifamycin-based drugs, researchers are actively developing advanced delivery systems, with a particular focus on nanoparticle formulations. nih.govmdpi.com These systems aim to enhance drug solubility, improve bioavailability, and enable targeted delivery to specific sites of infection, thereby maximizing the therapeutic effect while minimizing systemic toxicity. mdpi.commdpi.com

One of the major challenges with some rifamycin derivatives is their poor water solubility, which can limit their administration and distribution in biological systems. mdpi.com Encapsulating these compounds within nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolide) (PLGA), can overcome this issue. nih.govdovepress.com These nanoparticle formulations can be engineered to have specific sizes and surface properties that are optimal for delivery to target cells, such as macrophages, which are a primary reservoir for Mycobacterium tuberculosis. dovepress.com

For instance, surface modification of nanoparticles with ligands like mannosamine (B8667444) can facilitate targeted uptake by macrophages through receptor-mediated endocytosis. dovepress.com This targeted approach ensures that a higher concentration of the drug reaches the intracellular bacteria, potentially leading to more effective bacterial clearance. dovepress.com

Furthermore, nanoparticle-based delivery systems can provide sustained release of the encapsulated drug over an extended period. nih.gov This is particularly advantageous for treating chronic infections like tuberculosis, as it can reduce the frequency of administration and improve patient compliance. Research has shown that rifampicin-loaded nanoparticles can maintain detectable drug concentrations in lung tissue for longer periods compared to the free drug. nih.gov The development of such advanced delivery systems for this compound and other novel analogs is crucial for their preclinical and clinical evaluation in relevant research models.

Exploration of Novel Molecular Targets for Rifamycin B Hydrazides Beyond RNAP

While the primary and most well-characterized molecular target of rifamycins is bacterial RNA polymerase, the vast chemical diversity that can be generated through synthetic and biosynthetic efforts opens up the possibility of discovering novel molecular targets. The unique structural features of rifamycin B hydrazides, including the dibutylethylhydrazide moiety, could enable interactions with other biological macromolecules, leading to new therapeutic applications.

The exploration of novel targets is driven by the need to combat antibiotic resistance and to find treatments for other diseases. The ansamycin (B12435341) scaffold, to which rifamycins belong, is known to interact with a variety of proteins. For example, geldanamycin, another ansamycin, is a potent inhibitor of heat shock protein 90 (Hsp90). This precedent suggests that rifamycin derivatives could also possess off-target activities that have yet to be fully explored.

Screening libraries of rifamycin B hydrazides against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, could uncover unexpected activities. High-throughput screening methodologies, coupled with mechanism-of-action studies, would be essential in this endeavor. The identification of a novel, clinically relevant target for a rifamycin B hydrazide derivative would be a significant breakthrough, potentially leading to the development of a new class of therapeutic agents.

Furthermore, understanding the polypharmacology of these compounds—their ability to interact with multiple targets—is becoming increasingly important in drug discovery. A single compound that can modulate multiple pathways could offer a more effective therapeutic strategy for complex diseases. Therefore, a systematic investigation into the broader biological activity of this compound and related compounds is a worthwhile and exciting area of future research.

Identification of Unaddressed Research Gaps and Emerging Academic Questions in this compound Chemistry and Biology

Despite the extensive research on rifamycins, several research gaps and emerging questions remain regarding the chemistry and biology of this compound and its analogs. Addressing these will be crucial for fully realizing their therapeutic potential.

Interactive Data Table: Research Gaps and Future Questions

Category Unaddressed Research Gaps Emerging Academic Questions
Chemistry & Synthesis - Limited exploration of diverse hydrazide substitutions at the C-3 position. - Scalable and efficient synthetic routes for novel hydrazide derivatives are needed.- How do different hydrazide moieties influence the physicochemical properties (e.g., solubility, stability) of the rifamycin scaffold? - Can computational modeling predict the biological activity of novel hydrazide derivatives?
Mechanism of Action - In-depth structural studies of this compound in complex with both wild-type and resistant RNAP are lacking. - The full spectrum of potential off-target effects is largely unknown.- Does the dibutylethylhydrazide group create new interactions within the RNAP binding pocket that can overcome resistance mutations? - Are there allosteric effects on RNAP function induced by the binding of these larger derivatives?
Combinatorial Biosynthesis - The full potential of combining genetic engineering of the rifamycin PKS with chemical derivatization using hydrazides has not been realized.- Which modifications to the rifamycin backbone are most synergistic with hydrazide substitutions for enhanced antibacterial activity? - Can we engineer the biosynthetic pathway to directly incorporate hydrazide-like moieties?
Drug Delivery - Formulation and in vivo testing of nanoparticle-based delivery systems specifically for this compound have not been reported.- What are the optimal nanoparticle characteristics for targeted delivery of this compound to infected macrophages? - How does encapsulation affect the release kinetics and efficacy of this specific compound?
Resistance - The mechanisms of resistance that might emerge specifically against this compound are not yet understood.- Are there novel resistance mutations that could arise in response to treatment with these modified rifamycins? - Can these derivatives be used in combination therapies to prevent the emergence of resistance?

Addressing these research gaps will require a multidisciplinary approach, integrating synthetic chemistry, molecular biology, structural biology, and pharmacology. The insights gained will not only advance our understanding of this compound but also contribute to the broader field of antibiotic discovery and development.

Q & A

Q. What is the molecular mechanism by which Rifamycin B dibutylethylhydrazide inhibits bacterial RNA polymerase?

this compound selectively binds to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), blocking the elongation phase of RNA synthesis. This interaction prevents the addition of nucleotides to the growing RNA chain, effectively halting transcription and bacterial growth. Researchers can validate this mechanism using in vitro transcription assays with purified RNAP and electrophoretic mobility shift assays (EMSAs) to confirm binding specificity .

Q. How does this compound structurally and functionally differ from other rifamycin derivatives (e.g., Rifampicin)?

Unlike Rifampicin, a semi-synthetic derivative, this compound retains the original ansamycin backbone but incorporates a dibutylethylhydrazide side chain. This modification enhances its solubility and may alter pharmacokinetic properties, such as tissue penetration. Functional differences include a narrower activity spectrum but potentially reduced cytotoxicity in eukaryotic cells. Structural comparisons can be performed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to map binding interactions .

Q. What standard assays are used to evaluate the antimicrobial efficacy of this compound?

Minimum inhibitory concentration (MIC) assays in broth microdilution formats are standard for assessing potency against Mycobacterium tuberculosis and other pathogens. Time-kill kinetic studies and synergy testing (e.g., checkerboard assays) with other antibiotics (e.g., isoniazid) are recommended to evaluate combinatorial effects. Ensure standardized bacterial inoculum (e.g., 1–5 × 10⁵ CFU/mL) and consistent incubation conditions (e.g., 37°C, 5–7 days for mycobacteria) to minimize variability .

Advanced Research Questions

Q. How can experimental conditions be optimized to enhance this compound yield in microbial fermentation?

Yield optimization involves:

  • Strain engineering : Overexpression of rifamycin biosynthetic gene clusters (e.g., rif genes in Amycolatopsis mediterranei) via CRISPR-Cas9 .
  • Fermentation parameters : Adjust pH to 6.8–7.2, maintain dissolved oxygen >30%, and use glycerol as a carbon source to maximize precursor flux .
  • Precursor supplementation : Add methylmalonyl-CoA or amino acids (e.g., glycine) to bolster ansamycin backbone synthesis.
    Validate improvements using high-performance liquid chromatography (HPLC) with UV detection (λ = 225 nm) .

Q. What methodological strategies resolve discrepancies in this compound bioactivity data across experimental models?

Discrepancies often arise from:

  • Bacterial strain variability : Use standardized reference strains (e.g., M. tuberculosis H37Rv) and include genetic profiling to identify resistance mutations (e.g., rpoB mutations).
  • Assay conditions : Control for pH, temperature, and serum protein binding effects (e.g., albumin) using modified Mueller-Hinton broth.
  • Statistical rigor : Apply mixed-effects models to account for batch-to-batch variability and ensure ≥3 biological replicates .

Q. How can researchers design experiments to investigate the compound’s potential against non-tubercular mycobacteria (NTM)?

For NTM (e.g., Mycobacterium avium):

  • In vitro models : Use macrophage infection assays (e.g., THP-1 cells) to simulate intracellular environments.
  • Dosage optimization : Test sub-MIC concentrations to assess persister cell targeting.
  • Transcriptomic analysis : Perform RNA-seq on treated cultures to identify pathway-specific disruptions (e.g., lipid metabolism). Cross-reference with rifamycin resistance databases (e.g., TBDB) to predict efficacy .

Q. What advanced techniques characterize this compound’s interaction with bacterial RNA polymerase?

  • Cryo-EM : Resolve the RNAP-ligand complex at near-atomic resolution to map binding pockets.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD, on/off rates) using immobilized RNAP.
  • Molecular dynamics simulations : Predict conformational changes in RNAP upon ligand binding using software like GROMACS .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on this compound’s off-target effects in eukaryotic cells?

  • Selectivity assays : Compare cytotoxicity in mammalian cell lines (e.g., HEK293) vs. bacterial cells using MTT assays.
  • Proteomic profiling : Identify unintended targets via affinity chromatography coupled with mass spectrometry.
  • Dose-response analysis : Establish a therapeutic index (TI) by calculating the ratio of IC50 (mammalian cells) to MIC (bacterial cells). Values >10 indicate favorable selectivity .

Q. What statistical approaches are recommended for meta-analysis of this compound efficacy data?

  • Meta-regression : Adjust for covariates like study size, bacterial load, and treatment duration.
  • Publication bias assessment : Use funnel plots and Egger’s test to detect underreported negative results.
  • Bayesian hierarchical models : Pool data from heterogeneous studies while accounting for variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.